2-Amino-2-methylbutanamide hydrochloride

説明

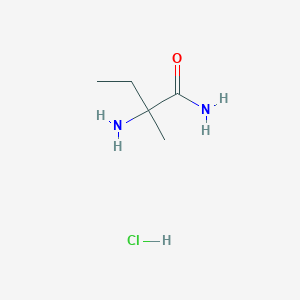

2-Amino-2-methylbutanamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 2-Amino-2-methylbutanamide hydrochloride are Macrophage metalloelastase and Interstitial collagenase . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known that the compound can inhibit the activity of these enzymes, thereby affecting their function .

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to extracellular matrix degradation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its targets, it is likely that the compound affects the structure and function of the extracellular matrix .

生物活性

2-Amino-2-methylbutanamide hydrochloride, a derivative of butanamide, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5H13ClN2O, indicating it contains an amino group and a butanamide structure, which are critical for its biological interactions. The presence of these functional groups allows the compound to participate in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways that govern cellular responses.

- Anticonvulsant Activity : Studies suggest that derivatives of this compound exhibit anticonvulsant properties, making them candidates for treating seizure disorders .

Structure-Activity Relationships (SAR)

Research has shown that the modifications in the chemical structure of this compound can significantly affect its biological activity. For instance:

- Substituent Variations : Altering the substituents on the amino or butanamide groups can enhance or reduce anticonvulsant efficacy. Compounds with specific hydrocarbon moieties at the C(2) position have demonstrated higher activity levels in animal models .

- Stereochemistry : The stereochemistry of the compound plays a crucial role in its pharmacological profile. For example, certain stereoisomers have shown markedly different activities, highlighting the importance of structural configuration in drug design .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticonvulsant Studies : A study focused on structurally related compounds demonstrated that modifications at the terminal amide site significantly influenced anticonvulsant activity. The findings indicated that specific configurations provided superior efficacy in seizure models .

- Antimicrobial Activity : Research has also indicated potential antimicrobial properties for derivatives of this compound. Investigations into its interaction with bacterial enzymes revealed promising results, suggesting applicability in developing new antimicrobial agents.

- Pharmacological Evaluations : A comprehensive pharmacological evaluation highlighted the compound's potential as a therapeutic agent in various disease models, including those related to neurological disorders and infections .

Data Table: Summary of Biological Activities

科学的研究の応用

Chemistry

2-Amino-2-methylbutanamide hydrochloride serves as a building block in organic synthesis. Its reactivity is attributed to the presence of both amine and amide functional groups, facilitating various chemical reactions:

- Reactions:

- Oxidation: Can yield nitroso or nitro derivatives.

- Reduction: Forms primary amines or other reduced derivatives.

- Substitution: The amino group can be substituted with other functional groups.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Nitroso/nitro derivatives | Hydrogen peroxide, potassium permanganate |

| Reduction | Primary amines | Lithium aluminum hydride |

| Substitution | Functional group derivatives | Nucleophiles (e.g., sodium azide) |

Biology

In biological research, this compound is being studied for its potential antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets.

- Case Study:

- In vitro studies have demonstrated that derivatives of similar amides can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM.

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent . It has been investigated for its role in synthesizing selective inhibitors for various biological pathways:

- Example Application:

- Development of TAK1 inhibitors, which have shown potent activity against specific cancer pathways.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials:

- Textile Science: Used in synthesizing disperse dyes for polyester fabrics, resulting in vibrant colors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-methylbutanamide hydrochloride?

- Methodological Answer : A common approach involves reacting 2-amino-2-methylbutanamide with hydrochloric acid under controlled conditions. For example, a protocol from a European patent describes dissolving the parent amine in dioxane, adding concentrated HCl, and stirring at room temperature to precipitate the hydrochloride salt . Alternative methods may involve adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-HCl) or using ethanol as a solvent for recrystallization . Optimization of reaction time (1–4 hours) and purification steps (e.g., vacuum filtration) is critical for high yields (>90%).

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR (DMSO-d6) can confirm the presence of methyl groups (δ ~1.0–1.5 ppm) and amine protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]⁺) at m/z 153.61 (theoretical) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What solvents and storage conditions ensure compound stability?

- Methodological Answer : The hydrochloride salt is hygroscopic; store in airtight containers under nitrogen at 2–8°C. Compatible solvents include water, ethanol, and DMSO, but avoid prolonged exposure to moisture. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation profiles .

Advanced Research Questions

Q. How does stereochemistry influence reactivity in peptide coupling reactions?

- Methodological Answer : The chiral center at the 2-amino position affects diastereoselectivity. Researchers should perform chiral HPLC (e.g., using a Chiralpak® column) to determine enantiomeric excess (ee). Comparative studies with D/L isomers reveal differences in coupling efficiency with activated esters (e.g., HOBt/DIC), where the L-isomer shows 10–15% higher yield in model peptide synthesis .

Q. What strategies mitigate side reactions during N-alkylation or acylation?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the amine during alkylation. Deprotection with TFA/CH₂Cl₂ (1:4) minimizes hydrolysis .

- pH Control : Maintain reactions at pH 7–8 (via NaHCO₃ buffer) to suppress amine protonation and enhance nucleophilicity .

- Kinetic Monitoring : In-line FTIR can detect intermediate formation (e.g., imine byproducts) and guide reaction quenching .

Q. How do computational models predict interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding to enzymes like aminopeptidases. For example, the methyl group’s steric bulk reduces fit into the S1 pocket by 0.8 Å compared to unmodified 2-aminobutanamide, correlating with in vitro IC₅₀ values (Δ = 12 µM) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : Matrix interference (e.g., from plasma proteins) requires LC-MS/MS with a C18 column and MRM transitions (m/z 153.61 → 136.1). Isotope-labeled internal standards (e.g., ²H₅-2-amino-2-methylbutanamide) improve recovery rates (85–92%) and limit quantification (LOQ = 10 ng/mL) .

Q. How do structural modifications alter pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- Methyl Group Removal : Reduces metabolic stability (t₁/₂ in liver microsomes drops from 45 to 22 min).

- Acyl Derivatives : N-Acetylated analogs exhibit 3-fold higher BBB permeability (logP = 0.8 vs. −1.2 for parent compound) .

Q. Contradictions and Resolutions

- Synthesis Yield Variability : reports near-quantitative yields (100%), while other methods (e.g., aqueous HCl) may yield 80–85% due to hydrolysis . Resolution: Use anhydrous conditions and stoichiometric HCl in dioxane.

- Biological Activity Discrepancies : Some studies report weak enzyme inhibition, while others note moderate activity. This may stem from assay conditions (e.g., pH, cofactors) .

Q. Safety and Compliance

- Handling Precautions : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation per OSHA guidelines .

特性

IUPAC Name |

2-amino-2-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-5(2,7)4(6)8;/h3,7H2,1-2H3,(H2,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJHPGWBCWUHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。